2-(Pyridin-3-yl)propanoic acid
Overview
Description
2-(Pyridin-3-yl)propanoic acid is a chemical compound that features a pyridine ring, a common nitrogen-containing heterocycle, attached to a propanoic acid moiety. This structure is a key intermediate in various chemical reactions and has potential applications in the synthesis of pharmaceuticals, anticorrosive agents, and materials with nonlinear optical properties.
Synthesis Analysis
The synthesis of related compounds to 2-(Pyridin-3-yl)propanoic acid has been explored in several studies. For instance, a versatile route to trans-platinum(II) complexes involves the direct coupling of alcohols and amines to a 3-(pyridin-3-yl)propanoic acid ligand coordinated to a Pt(II) center . Another study demonstrates the one-step synthesis of pyrido[2,3-d]pyrimidines and related compounds by condensation of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with aromatic amines in polyphosphoric acid . These methods highlight the reactivity and versatility of pyridinyl-propanoic acid derivatives in complex synthesis pathways.
Molecular Structure Analysis
The molecular structure of compounds related to 2-(Pyridin-3-yl)propanoic acid has been investigated using various techniques. For example, the crystal structure of pyridine-2-(3'-mercaptopropanoic acid)-N-oxide, a higher homologue of the compound of interest, has been determined, revealing how the introduction of an additional methylene group influences molecular alignment and crystal packing . Additionally, the nonlinear optical material 2-pyridinium propanol hydrogen squarate has been studied, showing the importance of hydrogen bonding and molecular interactions in the crystal packing .
Chemical Reactions Analysis
The reactivity of pyridinyl-propanoic acid derivatives in chemical reactions has been extensively studied. Methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates, for example, react with various nucleophiles to form a range of heterocyclic compounds and acyclic derivatives . These reactions demonstrate the potential of pyridinyl-propanoic acid derivatives to participate in the formation of complex molecular structures with diverse functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinyl-propanoic acid derivatives are influenced by their molecular structure. The study of 2-pyridinium propanol hydrogen squarate provides insights into the thermal properties and non-linear optical behavior of these compounds, which are crucial for their potential applications in materials science . Furthermore, the use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids highlights the stability of these compounds under various conditions and their suitability for polymer synthesis .
Scientific Research Applications
Coordination Polymers Synthesis
- Field : Chemistry
- Application Summary : 2-(Pyridin-3-yl)propanoic acid, also known as 3-Pyridinepropionic acid (PPA), is used in the preparation of new coordination polymers of Ag, Cu, and Zn .
- Methods of Application : The reaction involves PPA with AgNO3, Cu(NO3)2·6H2O, and Zn(NO3)2·6H2O in methanol . It’s also used in the hydrothermal synthesis of coordination polymers .
- Results : The outcome of this application is the formation of new coordination polymers .
Chelation of Rare-Earth Ions
- Field : Chemistry
- Application Summary : PPA is used as a bidentate chelating agent for the chelation of rare-earth ions, Eu3+ and Tb3+, for fluorescence enhancement in sol-gels .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The result is the enhancement of fluorescence in sol-gels .
Biological Activities of Indole Derivatives
- Field : Biology
- Application Summary : (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated for their in vitro antitubercular activity .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results of this application are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
2-pyridin-3-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(8(10)11)7-3-2-4-9-5-7/h2-6H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSGAPGURIPIFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305296 | |
Record name | α-Methyl-3-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301305296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)propanoic acid | |
CAS RN |
90005-62-2 | |
Record name | α-Methyl-3-pyridineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90005-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Methyl-3-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301305296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyridin-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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